6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
This compound is a complex organic molecule with potential applications in pharmacology . It has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of this compound and its analogues has been the subject of research . The structure-activity relationship of these compounds has been studied, with modifications to the benzene moiety and the fluorophenyl moiety next to the piperazine ring being of particular interest .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . It also contains a piperazine ring, a fluorophenyl group, and a methylphenyl group .Scientific Research Applications
Synthesis and Derivatives
Heterocyclic Synthesis : The compound is used in the synthesis of novel heterocyclic derivatives, including pyrazolo[3,4-d]pyrimidines, which are important in medicinal chemistry (Ho & Suen, 2013).
Antimicrobial Activity : Dithiocarbamate derivatives bearing similar structures show promising antimicrobial activities against various microorganism strains (Yurttaş et al., 2016).
Pharmacological Properties
Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Tyrosine Kinase Inhibitor : Compounds with similar structures have been investigated as inhibitors of tyrosine kinase activity in the epidermal growth factor receptor, which is important in cancer treatment (Zhang, Huang, & Huang, 2005).
Chemical and Structural Analysis
Crystal Structure Analysis : Studies on the crystal structure and hydrogen bonding of related compounds provide insights into their chemical properties and potential applications (Trilleras et al., 2008).
Synthesis Techniques : Innovative synthesis methods, including microwave-assisted techniques, have been developed for derivatives of pyrazolo[3,4-d]pyrimidines, enhancing their potential for varied applications (Rana et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its structure-activity relationship, particularly with respect to its inhibitory effects on ENTs . Additionally, its potential applications in pharmacology, such as its use as a cocaine antagonist, could be further investigated .
properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN7/c1-20-7-11-22(12-8-20)31-26-25-19-30-36(24-5-3-2-4-6-24)27(25)33-28(32-26)35-17-15-34(16-18-35)23-13-9-21(29)10-14-23/h2-14,19H,15-18H2,1H3,(H,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDSJZPLDYDRMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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